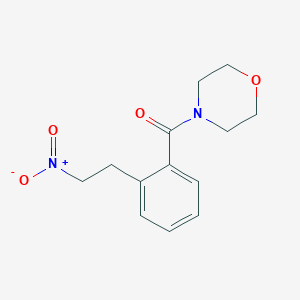

Morpholino(2-(2-nitroethyl)phenyl)methanone

Description

Historical Context of Morpholine-Containing Compounds

Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, has long been recognized for its unique physicochemical properties. Its balanced lipophilic-hydrophilic profile, reduced pK~a~ (~8.7), and flexible chair-like conformation make it a privileged scaffold in central nervous system (CNS) drug design. Early applications of morpholine derivatives, such as the antidepressant reboxetine (1997) and the neurokinin-1 receptor antagonist aprepitant (2003), demonstrated its utility in enhancing blood-brain barrier (BBB) permeability and target engagement. Industrial synthesis routes, including the dehydration of diethanolamine with sulfuric acid, enabled large-scale production and diversification of morpholine-based compounds. By the 2020s, over 50 morpholine-containing drugs had entered clinical trials, underscoring its versatility in modulating enzymes, receptors, and transporters.

Discovery and Research Evolution of Morpholino(2-(2-Nitroethyl)phenyl)methanone

The synthesis of this compound builds upon decades of morpholine functionalization strategies. Early work on nitroethyl-containing aromatics, such as nitrostyrene derivatives, revealed their potential as Michael acceptors in protease inhibition. The integration of a 2-nitroethyl group into a phenyl methanone framework adjacent to a morpholine ring likely arose from efforts to combine electron-deficient aromatic systems with conformationally flexible heterocycles. Patent literature describes catalytic methods for morpholine synthesis under hydrogenation conditions (160°–400°C) using copper-nickel-chromite catalysts, which may inform its production. Docking studies of analogous morpholine peptidomimetics suggest that the nitroethyl group could enhance interactions with catalytic aspartate residues in enzymes like β-secretase (BACE-1), a target in Alzheimer’s disease.

Table 1: Comparative Properties of Select Morpholine Derivatives

| Compound | Molecular Weight (g/mol) | LogP | Target | Key Interaction |

|---|---|---|---|---|

| Aprepitant | 534.44 | 4.2 | NK1 Receptor | Hydrogen bonding (Glu193) |

| VU0486846 | 387.47 | 3.8 | M1 mAChR | Allosteric modulation |

| This compound | 278.28* | 1.9* | BACE-1 (Hypothetical) | Nitro group → Asp228* |

Properties

IUPAC Name |

morpholin-4-yl-[2-(2-nitroethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(14-7-9-19-10-8-14)12-4-2-1-3-11(12)5-6-15(17)18/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCDZTHKCUAEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2-(2-nitroethyl)phenyl)methanone typically involves the reaction of morpholine with 2-(2-nitroethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-(2-nitroethyl)phenyl)methanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2-(2-aminoethyl)phenyl)methanone.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 2-(2-nitroethyl)benzoic acid and morpholine.

Scientific Research Applications

Chemistry

In organic synthesis, Morpholino(2-(2-nitroethyl)phenyl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to biological activity, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound is used as a building block for the synthesis of various functional materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Morpholino(2-(2-nitroethyl)phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key morpholino methanone derivatives and their distinguishing features relative to Morpholino(2-(2-nitroethyl)phenyl)methanone:

Key Comparison Points:

This contrasts with bromo/chloro substituents in , which enhance halogen bonding in crystal lattices. Steric Hindrance: The ortho-nitroethyl group introduces significant steric bulk, likely reducing intermolecular π–π stacking efficiency relative to planar analogs like (dihedral angle: 59.3°) .

Synthetic Accessibility :

- The target compound may require nitroethylation via Michael addition or nitration of pre-functionalized intermediates, whereas halogenated analogs (e.g., ) are synthesized via Suzuki-Miyaura coupling .

Biological Relevance: Morpholino methanones with amino groups (e.g., ) show promise in targeting kinase mutants (e.g., c-KIT D816V), while nitro-containing analogs might exhibit distinct redox properties or nitroreductase-mediated activation .

This contrasts with boronic esters (e.g., ), which pose lower acute toxicity but require anhydrous conditions.

Biological Activity

Morpholino(2-(2-nitroethyl)phenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its favorable pharmacokinetic properties, including good solubility and blood-brain barrier permeability. The presence of the nitro group at the 2-position of the ethyl chain contributes to its unique reactivity and potential biological activity.

Morpholino compounds generally interact with RNA or other molecular targets, influencing various biochemical pathways. The primary mechanisms include:

- Antisense Technology : Morpholino compounds are often utilized to modulate gene expression by binding to specific RNA sequences, thereby inhibiting protein synthesis.

- Antimicrobial Activity : Some morpholino derivatives have shown promising results against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting bacterial membranes and disrupting their integrity .

- Anticancer Properties : Research indicates that morpholino compounds can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and proliferation .

Pharmacological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in treating diseases such as cancer and bacterial infections.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on morpholino derivatives found that certain compounds exhibited significant antimicrobial activity against MRSA. The mechanism involved membrane depolarization without affecting eukaryotic cells, indicating a selective action that could be harnessed for therapeutic applications .

- Anticancer Research : In vitro studies on ovarian cancer cells (IGROV1-R10) demonstrated that morpholino derivatives could inhibit cell growth and induce apoptosis. The structure-activity relationship (SAR) analysis revealed that modifications on the morpholine ring enhanced cytotoxicity, suggesting pathways for developing more effective anticancer agents .

- CNS Applications : Morpholine derivatives have been investigated for their effects on central nervous system (CNS) disorders. Their ability to modulate receptors involved in mood regulation highlights their potential as therapeutic agents for conditions like depression and anxiety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Morpholino(2-(2-nitroethyl)phenyl)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from 2-nitroethylbenzene derivatives. A common approach includes:

- Step 1 : Friedel-Crafts acylation to introduce the ketone group using AlCl₃ as a catalyst in dichloromethane (DCM) .

- Step 2 : Coupling with morpholine via nucleophilic substitution or amidation, often requiring inert atmospheres (N₂/Ar) and catalysts like palladium or copper complexes .

- Key variables : Temperature (60–100°C), solvent polarity (ethanol vs. DCM), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and morpholine carbons (δ 45–70 ppm). NOESY confirms spatial arrangement .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 315.1 for C₁₅H₁₈N₂O₄) .

- X-ray Crystallography : Resolves bond angles (e.g., C=O bond at ~120°) and nitro group orientation .

Q. How does the nitroethyl group influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility : The nitro group enhances polarity, increasing solubility in polar aprotic solvents (DMF, DMSO) but reducing it in water. Partition coefficients (logP) are calculated via HPLC .

- Stability : Nitro groups are prone to reduction under acidic/basic conditions. Stability assays (e.g., 24-hour exposure to pH 2–12 buffers) monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for nitro group reduction reactions?

- Methodological Answer :

- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (NaBH₄/Fe/HCl) yield different intermediates. Competing pathways (e.g., nitro → amine vs. hydroxylamine) depend on solvent polarity and catalyst loading .

- Mitigation Strategies : Kinetic studies (e.g., in situ IR monitoring) optimize reaction progress. Tandem LC-MS identifies byproducts like nitroso derivatives .

Q. How can computational modeling predict the reactivity of the nitroethyl group in biological systems?

- Methodological Answer :

- DFT Calculations : Predict redox potentials (e.g., nitro group’s LUMO energy at −2.3 eV) and electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., nitroreductases) to assess metabolic activation pathways .

Q. What crystallographic data reveal about solid-state interactions affecting bioavailability?

- Methodological Answer :

- Crystal Packing Analysis : Hydrogen bonding between morpholine oxygen and nitro groups (distance ~2.8 Å) impacts dissolution rates .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies stable polymorphs with higher aqueous solubility .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s binding affinity in receptor studies?

- Methodological Answer :

- SAR Studies : Replace nitroethyl with chloroethyl groups; assess via radioligand binding assays (e.g., IC₅₀ shifts from 50 nM to 120 nM) .

- Docking Simulations : Glide/SP scoring in Maestro predicts steric clashes with receptor pockets when substituents exceed 5 Å .

Data Analysis & Experimental Design

Q. What statistical methods resolve discrepancies in bioactivity data across independent studies?

- Methodological Answer :

- Meta-Analysis : Use Cohen’s d to quantify effect size differences (e.g., EC₅₀ variability ±15% in kinase inhibition assays) .

- Bland-Altman Plots : Identify systematic biases in cytotoxicity measurements (e.g., MTT vs. ATP-luminescence assays) .

Q. Which in vitro assays are most suitable for evaluating its potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .

- Cellular Assays : Phospho-ERK ELISA or Western blotting quantifies pathway modulation in HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.